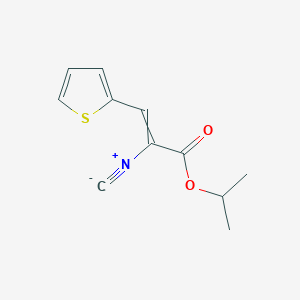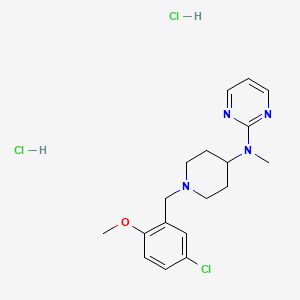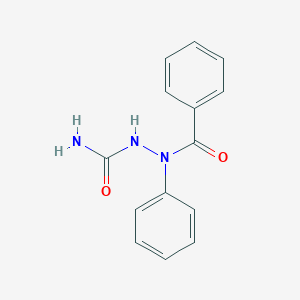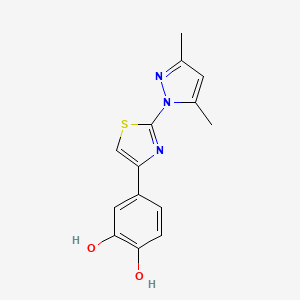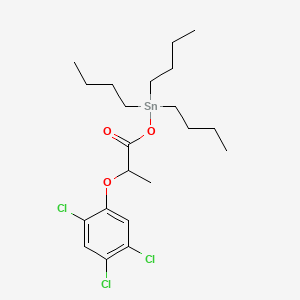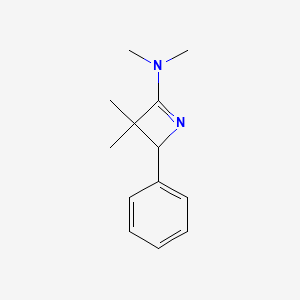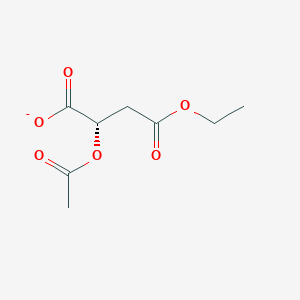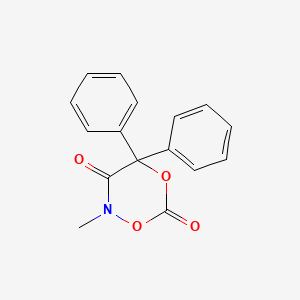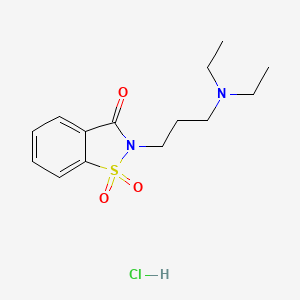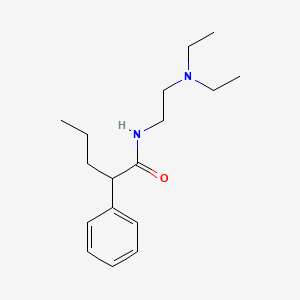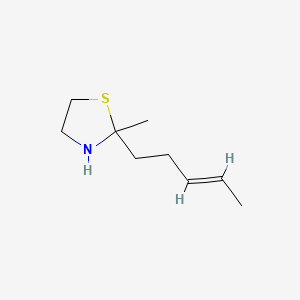
trans-2-Methyl-2-(3-pentenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-Methyl-2-(3-pentenyl)thiazolidine: is an organic compound with the molecular formula C9H17NS . It is a member of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a secondary amine and a sulfide group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-2-(3-pentenyl)thiazolidine typically involves the reaction of a suitable thioamide with an appropriate alkene under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Trans-2-Methyl-2-(3-pentenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve polar solvents and mild temperatures to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Substituted thiazolidines with different functional groups.
科学的研究の応用
Trans-2-Methyl-2-(3-pentenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-2-Methyl-2-(3-pentenyl)thiazolidine involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form bonds with biological molecules, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways .
類似化合物との比較
Thiazolidine: The parent compound of the thiazolidine family.
2-Methylthiazolidine: A similar compound with a methyl group at the second position.
3-Pentenylthiazolidine: A compound with a pentenyl group at the third position.
Uniqueness: Trans-2-Methyl-2-(3-pentenyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pentenyl group on the thiazolidine ring makes it a valuable compound for various applications .
特性
CAS番号 |
75606-57-4 |
|---|---|
分子式 |
C9H17NS |
分子量 |
171.31 g/mol |
IUPAC名 |
2-methyl-2-[(E)-pent-3-enyl]-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3-4,10H,5-8H2,1-2H3/b4-3+ |
InChIキー |
NUWRRQVAYLJYHI-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/CCC1(NCCS1)C |
正規SMILES |
CC=CCCC1(NCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



